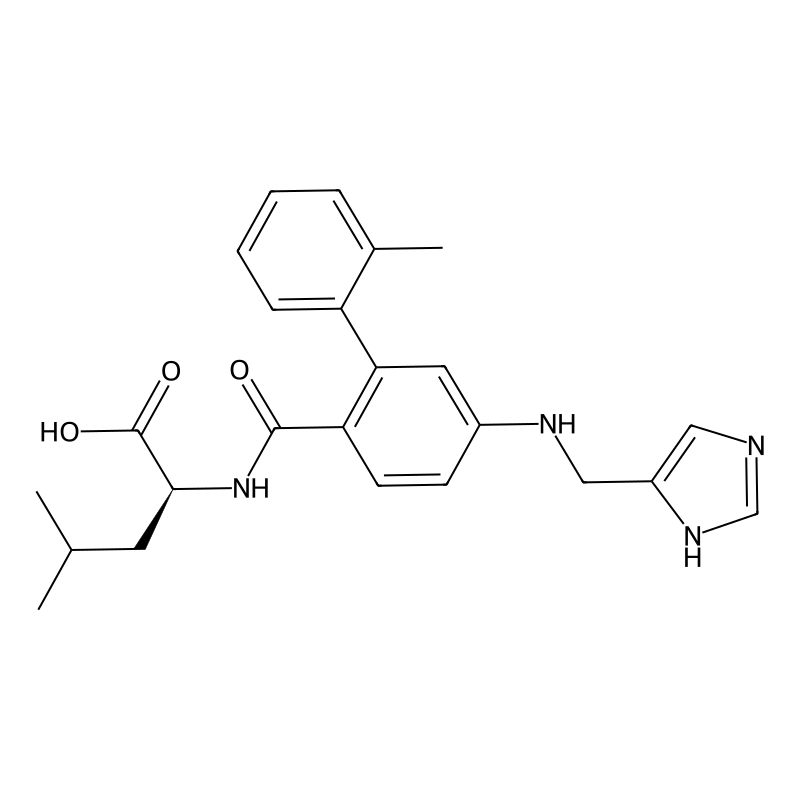

GGTI-2154

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

GGTI-2154 is a potent inhibitor of geranylgeranyltransferase type I, an enzyme critical for the post-translational modification of proteins involved in various signaling pathways, particularly those related to cancer progression. This compound specifically inhibits the addition of geranylgeranyl groups to proteins, which is essential for their membrane localization and function. By disrupting these modifications, GGTI-2154 effectively alters the activity of several small G-proteins, including Rho, Rap1, and Rac, which play significant roles in cell proliferation and survival .

The primary chemical reaction involving GGTI-2154 is its interaction with geranylgeranyltransferase type I. The compound competes with geranylgeranyl diphosphate for binding to the enzyme, thereby inhibiting the transfer of geranylgeranyl groups to target proteins. This inhibition can lead to altered protein localization and function, ultimately resulting in cellular effects such as apoptosis and differentiation in cancer cells . The compound has been shown to induce cell cycle arrest at the G1 phase and suppress the growth of various human cancer cell lines .

GGTI-2154 exhibits significant biological activity as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells and promote tumor regression in vivo. For instance, in models involving breast cancer and other malignancies, GGTI-2154 has been shown to inhibit oncogenic signaling pathways by preventing the membrane association of key proteins like H-Ras and RhoA . Additionally, it has been reported to suppress activated forms of phospho-Erk1/2 and phospho-Akt, which are critical mediators of cell survival and proliferation .

The synthesis of GGTI-2154 typically involves multi-step organic reactions that include the formation of a core scaffold derived from either tetrahydropyridine or dihydropyrrole structures. The synthetic pathway often begins with readily available starting materials that undergo various transformations such as cyclization, functional group modifications, and purification processes to yield the final product . Specific details about the synthetic route can vary based on the desired purity and yield.

GGTI-2154 has potential applications primarily in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its effectiveness against various cancer types—including breast cancer, leukemia, and pancreatic cancer—makes it a candidate for further clinical evaluation. Additionally, it serves as a valuable tool for studying the role of geranylgeranylation in cellular processes and disease mechanisms .

GGTI-2154 belongs to a class of compounds known as geranylgeranyltransferase inhibitors. Other notable compounds in this category include:

| Compound Name | Description | Unique Features |

|---|---|---|

| GGTI-298 | Another inhibitor targeting geranylgeranyltransferase type I | Exhibits different binding affinities compared to GGTI-2154 |

| FTI-2148 | A farnesyltransferase inhibitor | Primarily affects farnesylated proteins rather than geranylgeranylated ones |

| GGTI-2166 | Similar mechanism as GGTI-2154 but with structural variations | May have differing effects on specific signaling pathways |

GGTI-2154 is unique due to its selective inhibition profile that specifically targets geranylgeranylation without cross-inhibiting farnesylation processes. This specificity allows for more precise therapeutic applications in targeting oncogenic signaling pathways while minimizing off-target effects associated with broader inhibitors .

The retrosynthetic strategy for GGTI-2154 centers on three key disconnections that reflect the compound's peptidomimetic nature. The primary disconnection targets the amide bond connecting the leucine moiety to the biphenyl scaffold, revealing leucine as a natural amino acid starting material and the substituted biphenyl carboxylic acid as the key intermediate [1] [4]. This approach mirrors the natural substrate recognition mechanism of GGTase-I, which processes proteins containing the CaaX motif (where C is cysteine, aa represents aliphatic amino acids, and X is leucine) [5] [6].

The second strategic disconnection focuses on the imidazole-containing side chain attached to the biphenyl core. This disconnection reveals the need for selective functionalization of the biphenyl system, specifically targeting the para-position relative to the carboxylic acid functionality [7] [6]. The imidazole moiety serves as a critical zinc-binding group that replaces the traditional thiol functionality found in earlier generation inhibitors, providing enhanced metabolic stability while maintaining selectivity for GGTase-I over farnesyltransferase [6].

The final disconnection addresses the biphenyl core construction, which can be approached through traditional cross-coupling methodologies such as Suzuki-Miyaura or Stille coupling reactions [3]. The biphenyl scaffold provides the necessary hydrophobic surface area for enzyme binding while positioning the functional groups in the optimal spatial arrangement for target recognition [5] [6].

Key Intermediate Synthesis and Purification Strategies

The synthesis of GGTI-2154 relies on the preparation of several key intermediates, each requiring specific synthetic approaches and purification protocols. The primary intermediate, 5-amino-2'-methylbiphenyl-2-carboxylic acid, serves as the central scaffold to which both the imidazole-containing side chain and the leucine residue are attached [1] [7].

The preparation of the biphenyl core intermediate typically involves palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and boronic acids or organostannanes [3]. The reaction conditions require careful optimization to achieve high yields while minimizing the formation of homocoupling byproducts. Purification of this intermediate involves column chromatography using silica gel with optimized solvent systems, typically employing gradient elution from hexanes to ethyl acetate [8] [9].

The imidazole-containing side chain represents another critical intermediate in the synthetic sequence. This fragment, 1H-imidazol-4-ylmethylamine, must be protected during certain synthetic transformations to prevent undesired reactions at the imidazole nitrogen atoms [1] [10]. The synthesis of this intermediate involves standard imidazole chemistry, with purification accomplished through crystallization or preparative high-performance liquid chromatography when high purity is required [9] [10].

The coupling of the imidazole-containing fragment to the biphenyl core requires selective reaction conditions to ensure regioselective substitution at the desired position. This transformation typically employs nucleophilic aromatic substitution or reductive amination protocols, depending on the specific substitution pattern of the biphenyl intermediate [8] [9]. Purification strategies for these coupled intermediates often involve reverse-phase chromatography or crystallization from appropriate solvent systems [11] [10].

The final coupling with L-leucine represents the ultimate step in the synthetic sequence and requires activation of the carboxylic acid functionality on the biphenyl core. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt) or similar activating agents are employed [12]. The purification of the final product requires careful attention to maintaining the integrity of both the imidazole and carboxylic acid functionalities [11] [10].

Analog Development: Modifications to Imidazole and Biphenyl Moieties

The development of GGTI-2154 analogs has focused extensively on modifications to both the imidazole and biphenyl moieties, as these structural elements are critical for both binding affinity and selectivity [7] [6]. The imidazole group serves as a zinc-coordinating moiety that replaces the traditional thiol functionality found in earlier peptidomimetic inhibitors, providing enhanced metabolic stability and improved selectivity profiles [6].

Modifications to the imidazole moiety have revealed that the positioning and electronic properties of this heterocycle are crucial for optimal activity. Replacement of the imidazole with other zinc-binding groups, such as pyridine derivatives or carboxylic acids, generally results in reduced potency and altered selectivity profiles [6]. The specific positioning of the imidazole group via the methylamine linker allows for optimal coordination geometry with the zinc center in the active site of GGTase-I [5] [6].

The biphenyl core has been subjected to extensive structure-activity relationship studies that demonstrate the importance of both the hydrophobic surface area and the specific substitution pattern [7] [6]. The methyl substituent on the biphenyl system contributes significantly to the binding affinity and selectivity of GGTI-2154, as evidenced by the greater than 200-fold selectivity for GGTase-I over farnesyltransferase [1] [2]. Removal or modification of this methyl group typically results in reduced potency and altered selectivity profiles [6].

Systematic exploration of the biphenyl scaffold has included investigations of alternative aromatic systems, such as naphthalene derivatives or heterocyclic replacements. These studies have generally confirmed that the biphenyl system provides the optimal balance of hydrophobic interactions and molecular geometry for GGTase-I recognition [5] [6]. The positioning of the carboxylic acid functionality relative to the amino group is critical for maintaining the peptidomimetic character of the inhibitor [6].

The development of GGTI-2154 has also informed the design of related compounds with alternative scaffolds, including benzoyleneurea-based inhibitors and piperazinone derivatives [3] [5]. These alternative scaffolds maintain similar pharmacophoric elements while providing different synthetic accessibility and potentially improved pharmacokinetic properties [5] [6].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling of GGTI-2154 and related compounds has provided valuable insights into the molecular determinants of GGTase-I inhibition and has facilitated the discovery of novel inhibitor scaffolds through virtual screening approaches [5] [13]. The QSAR studies have employed multiple modeling methodologies, including k-nearest neighbor (kNN), automated lazy learning (ALL), and partial least squares (PLS) approaches, to develop robust predictive models [5] [13].

The most successful QSAR models for GGTI-2154 and related compounds have been developed using the k-nearest neighbor methodology with MolconnZ descriptors, achieving cross-validated correlation coefficients (q²) of 0.82 to 0.89 and external test set correlation coefficients (R²) of 0.74 to 0.85 [5]. These models employed 26 to 46 optimally selected descriptors that capture the essential molecular features responsible for GGTase-I inhibition [5].

The key molecular descriptors identified in the QSAR analysis include topological indices that capture the biphenyl-imidazole scaffold characteristics, electrotopological state indices that model zinc coordination interactions, and pharmacophoric descriptors that identify critical hydrogen bonding patterns [5]. The models successfully distinguish between active and inactive compounds based on structural features related to molecular size, shape, electronic properties, and specific functional group arrangements [5] [14].

The QSAR models have been rigorously validated through external test sets and y-randomization procedures to ensure their predictive reliability [5]. The models demonstrate the ability to identify novel active scaffolds through virtual screening of large chemical databases, as evidenced by the successful identification of micromolar inhibitors with furan, triazole, tetrazole, and pyridine cores that were not present in the original training set [5] [13].

The application of QSAR models to virtual screening has resulted in the identification of 47 potential hits from a database of 9.5 million compounds, with experimental validation confirming that all seven tested compounds exhibited GGTase-I inhibitory activity in the micromolar range [5]. Importantly, these compounds also demonstrated selectivity for GGTase-I over farnesyltransferase, confirming the predictive value of the QSAR models for identifying selective inhibitors [5].

The QSAR analysis has revealed that the molecular properties most strongly associated with GGTase-I inhibition include specific electronic characteristics related to zinc coordination, hydrophobic surface area for enzyme binding, and conformational features that allow optimal positioning of key functional groups [5] [13]. These insights have guided the rational design of improved inhibitors and have provided a framework for understanding the molecular basis of selectivity between GGTase-I and related prenyltransferases [6] [13].